CLWVLDCPIAQUHP-UHFFFAOYSA-L
Description
The compound corresponding to the identifier CLWVLDCPIAQUHP-UHFFFAOYSA-L is associated with CAS No. 84194-30-9, a halogenated aromatic organic compound with the molecular formula C₇H₄ClFO. Key properties include:
- Molecular weight: 158.56 g/mol
- Log Po/w (partition coefficient): Ranges from 1.67 (iLOGP) to 3.04 (SILICOS-IT) .
- Solubility: 0.468 mg/mL in water (ESOL model) .
- Pharmacological properties: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and CYP1A2 inhibition .
- Hazard profile: Includes risks of skin/eye irritation and respiratory toxicity (H315, H319, H335) .
This compound is synthesized via reactions involving 2-chloro-5-fluorobenzoic acid and acetylating agents, yielding a structure characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and an acetyl group .
Properties
CAS No. |
19872-09-4 |
|---|---|
Molecular Formula |
C7H15NNa2O6S4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
disodium;2-[2,3-bis(sulfanyl)propyl-(2-sulfonatoethyl)amino]ethanesulfonate |
InChI |
InChI=1S/C7H17NO6S4.2Na/c9-17(10,11)3-1-8(5-7(16)6-15)2-4-18(12,13)14;;/h7,15-16H,1-6H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
InChI Key |
CLWVLDCPIAQUHP-UHFFFAOYSA-L |
SMILES |
C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])CC(CS)S.[Na+].[Na+] |
Canonical SMILES |
C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])CC(CS)S.[Na+].[Na+] |
Synonyms |
disodium 2-(2,3-bis-sulfanylpropyl-(2-sulfonatoethyl)amino)ethanesulfo nate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt typically involves the reaction of 2,3-dimercaptopropanol with ethanesulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base to facilitate the formation of the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions, forming stable complexes.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Disulfides and sulfonic acid derivatives.
Reduction: Metal complexes.
Substitution: Substituted sulfonic acid derivatives.
Scientific Research Applications
2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind heavy metals in analytical chemistry.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.
Medicine: Investigated for its potential use in treating heavy metal poisoning by binding and facilitating the excretion of toxic metals.
Industry: Utilized in industrial processes to remove metal contaminants from wastewater and other effluents.
Mechanism of Action
The compound exerts its effects primarily through its chelating properties. The thiol groups in the molecule bind to metal ions, forming stable complexes. This binding prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from the system. The sulfonic acid groups enhance the solubility of the compound in aqueous solutions, making it effective in various applications.
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
| Property | C₇H₄ClFO (Target) | C₇H₅ClF (Analog 1) | C₈H₆ClFO (Analog 2) |
|---|---|---|---|
| Molecular formula | C₇H₄ClFO | C₇H₅ClF | C₈H₆ClFO |
| Molecular weight | 158.56 | 146.56 | 172.58 |
| Log Po/w (iLOGP) | 1.67 | 1.92 | 2.05 |
| Water solubility | 0.468 mg/mL | 0.32 mg/mL | 0.12 mg/mL |
| BBB permeability | Yes | Yes | No |
| CYP1A2 inhibition | Yes | No | Yes |
| Hazard alerts | H315, H319 | H302, H315 | H335, H319 |
Notes:
- Analog 1 (C₇H₅ClF) : Lacks the acetyl group, reducing polarity and increasing Log P. This analog exhibits lower solubility but retains BBB permeability .
- Analog 2 (C₈H₆ClFO) : Additional methyl group increases molecular weight and hydrophobicity, leading to reduced solubility and loss of BBB penetration .
Mechanistic Insights from Substructure Analysis
Frequent substructures in halogenated aromatics influence bioactivity and toxicity:
- Chloro-fluoro benzene core : Enhances metabolic stability but increases risk of CYP-mediated drug-drug interactions .
- Acetyl substituent : Improves solubility but may introduce reactive metabolites, as seen in the target compound’s H319 (eye irritation) warning .
- Methylated analogs : Increased hydrophobicity (e.g., Analog 2) correlates with reduced safety margins due to higher tissue accumulation .
Toxicological and Regulatory Considerations
- Grouping/read-across strategies : Regulatory frameworks (e.g., EFSA ) permit extrapolation of toxicity data for structurally similar compounds sharing ≥80% functional group identity . For example, Analog 1’s H302 (oral toxicity) aligns with chlorinated benzene derivatives .
- Synthesis impurities : By-products from acetyl-group reactions (e.g., diketones) may explain the target compound’s PAINS alerts (pan-assay interference compounds) .
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